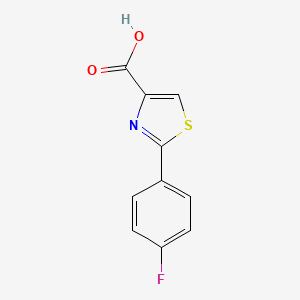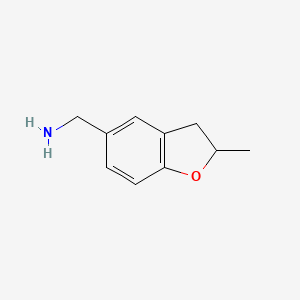
1-(2-Metil-2,3-dihidro-1-benzofuran-5-IL)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infections.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, are known to have a broad range of biological activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .
Análisis Bioquímico
Biochemical Properties
1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the activity of MAO, leading to increased levels of monoamines in the body. Additionally, 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine can bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmitter signaling pathways .
Cellular Effects
The effects of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the cAMP signaling pathway, leading to changes in gene expression and metabolic activity. This compound has also been shown to affect the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal function .
Molecular Mechanism
At the molecular level, 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as MAO, leading to increased levels of neurotransmitters. Additionally, it can activate or inhibit receptors, influencing downstream signaling pathways. For instance, its binding to serotonin receptors can lead to changes in intracellular calcium levels, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine vary with different dosages in animal models. At low doses, it can enhance neurotransmitter signaling and improve cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dose, beyond which adverse effects become prominent .
Metabolic Pathways
1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting metabolite levels .
Transport and Distribution
Within cells and tissues, 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as monoamine transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by its binding to plasma proteins .
Subcellular Localization
The subcellular localization of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine typically involves the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts . This method is advantageous due to its high yield and eco-friendly nature. The key steps include:
- Reduction of the ketone to form 2-Methyl-2,3-dihydro-1-benzofuran.
- Subsequent amination to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of robust catalysts that are not sensitive to air and moisture is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the benzofuran ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated benzofuran derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of benzofuran derivatives.
Comparación Con Compuestos Similares
2-Methyl-2,3-dihydro-1-benzofuran: A precursor in the synthesis of the target compound.
5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Similar compounds with potential pharmacological activities.
Uniqueness: 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Propiedades
IUPAC Name |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7H,4,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRICJDUBSORGIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424527 |
Source


|
| Record name | 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55746-19-5 |
Source


|
| Record name | 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)
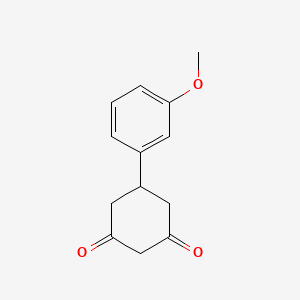
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine](/img/structure/B1309600.png)
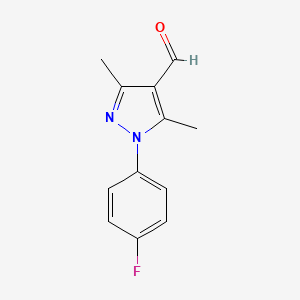
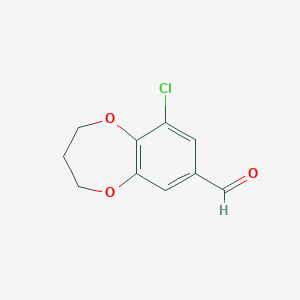

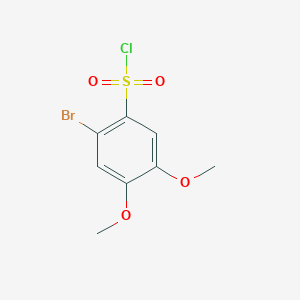
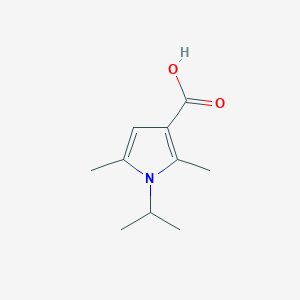
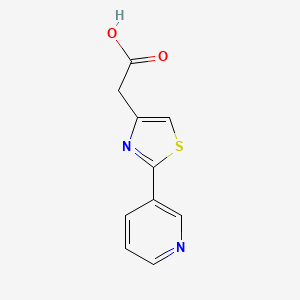
![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)
